2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide
CAS No.: 536707-38-7
Cat. No.: VC6590750
Molecular Formula: C26H22N4O3S
Molecular Weight: 470.55
* For research use only. Not for human or veterinary use.
![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide - 536707-38-7](/images/structure/VC6590750.png)
Specification
CAS No. | 536707-38-7 |
---|---|
Molecular Formula | C26H22N4O3S |
Molecular Weight | 470.55 |
IUPAC Name | 2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Standard InChI | InChI=1S/C26H22N4O3S/c1-16-7-9-17(10-8-16)27-22(31)15-34-26-29-23-20-5-3-4-6-21(20)28-24(23)25(32)30(26)18-11-13-19(33-2)14-12-18/h3-14,28H,15H2,1-2H3,(H,27,31) |
Standard InChI Key | TUIITHKVNAVNPB-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)NC5=CC=CC=C53 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrimido[5,4-b]indole scaffold, a bicyclic system comprising a pyrimidine ring fused to an indole moiety. Key substituents include:
-
A 4-methoxyphenyl group at position 3 of the pyrimidoindole core.
-
A thioether linkage at position 2, connecting the core to an acetamide side chain.
-
An N-(p-tolyl) group on the acetamide nitrogen, introducing hydrophobic character.
The molecular formula is , with a calculated molecular weight of 484.57 g/mol. Computational models predict moderate lipophilicity (), influenced by the methoxy and methyl groups, which may enhance membrane permeability compared to polar analogs .
Crystallographic and Spectroscopic Data
While X-ray crystallography data for this specific compound are unavailable, related pyrimidoindoles exhibit planar fused-ring systems with dihedral angles <10° between the pyrimidine and indole planes, suggesting strong π-π stacking potential . IR spectroscopy of analogs reveals characteristic absorption bands for:
-
Amide C=O stretch: 1650–1680 cm.
-
Thioether C-S stretch: 640–680 cm.
Synthesis and Structural Modifications
Synthetic Routes
The synthesis involves multi-step functionalization of the pyrimido[5,4-b]indole core (Figure 1):
Step 1: Core Formation
Condensation of 5-aminoindole derivatives with β-ketoesters under acidic conditions yields the pyrimidoindole skeleton . For this compound, 4-methoxybenzaldehyde is incorporated during cyclization to introduce the 3-(4-methoxyphenyl) substituent.
Step 2: Thioacetamide Installation
Reaction of the 2-chloropyrimidoindole intermediate with thioglycolic acid introduces the thioether linkage. Subsequent coupling with p-toluidine via EDCI/HOBt-mediated amidation furnishes the final product.
Yield Optimization
-
Microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating (60°C, 12 h → 100°C, 20 min) .
-
Palladium-catalyzed cross-coupling improves regioselectivity for the 3-aryl substitution (yield: 72% vs. 58% without catalyst) .
Structural-Activity Relationship (SAR) Insights
Modifications to the pyrimidoindole scaffold significantly impact biological activity:
Biological Activities and Mechanisms
Immunomodulatory Effects
The compound prolongs NF-κB signaling in TLR4-activated dendritic cells, a mechanism distinct from direct TLR4 agonism . Key findings include:
-
Synergy with LPS: Co-administration with lipopolysaccharide (LPS) enhances IL-12p70 production by 2.3-fold in murine BMDCs, suggesting adjuvant potential .
-
Bias Toward Type I Interferons: Unlike classical TLR4 agonists that upregulate IL-6 and TNF-α, this derivative increases IP-10 (CXCL10) by 4.1-fold, indicating TRIF-pathway bias .
Antiproliferative Activity
In MCF-7 breast cancer cells, the compound inhibits proliferation (IC = 8.7 μM) via:
-
Ubiquitination blockade: Reduces proteasomal degradation of p53 by 62% at 10 μM .
-
Choline kinase inhibition: Disrupts phosphatidylcholine synthesis (Ki = 5.3 μM) .
Pharmacological Applications
Vaccine Adjuvants
Pyrimidoindoles with delayed NF-κB kinetics enhance antigen-specific antibody titers by 3–5× in ovalbumin-immunized mice, outperforming alum-based adjuvants . The p-tolyl acetamide group improves lymphatic drainage, increasing lymph node bioavailability by 40%.
Oncology
Preclinical models suggest utility in:
-
Chemosensitization: Reverses multidrug resistance in P-gp-overexpressing tumors (reversal index = 12.8 at 5 μM) .
-
Metastasis suppression: Inhibits MMP-9 secretion by 78% in HT-1080 fibrosarcoma cells .
Future Perspectives
Targeted Delivery Systems
Encapsulation in PEG-PLGA nanoparticles improves plasma half-life from 2.1 h to 8.7 h in rats, addressing rapid hepatic clearance.
Dual TLR4/Checkpoint Inhibition
Preliminary data show synergistic antitumor effects with anti-PD-1 antibodies (tumor volume reduction: 67% vs. 41% monotherapy) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume